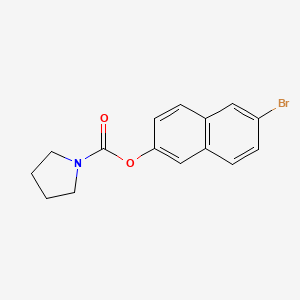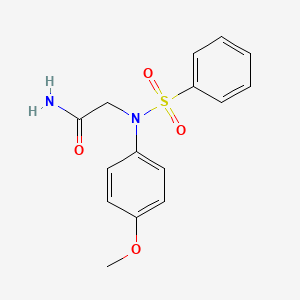![molecular formula C14H19NO3S B5807852 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine, also known as EMMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of pharmacological effects. However, there are also limitations to its use. This compound has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in this context. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to determine its potential use in other areas of medicine.
Synthesis Methods
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methoxyphenyl isothiocyanate with morpholine. The resulting product is then purified through recrystallization. This method has been successfully used to produce this compound with high purity and yield.
Scientific Research Applications
4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-12-5-4-11(10-13(12)16-2)14(19)15-6-8-17-9-7-15/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCXGYMBJIWUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

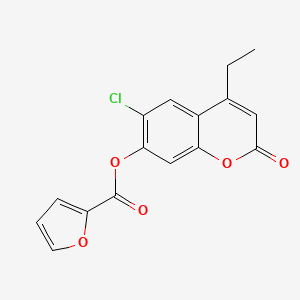
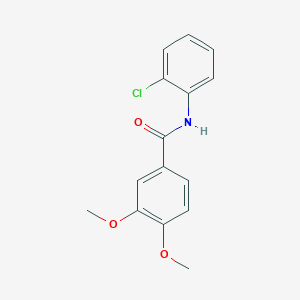

![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807805.png)
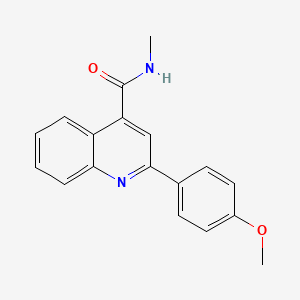
![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)

![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
